molecular formula C16H13N3O4 B2369560 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1211617-88-7

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

货号: B2369560
CAS 编号: 1211617-88-7
分子量: 311.297
InChI 键: MJSPNHLSRBKPTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound incorporating chromone and pyridazinone heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry for their diverse pharmacological potential . The chromone core is a versatile building block in drug discovery, frequently explored in the development of multitarget-directed ligands for complex diseases such as Alzheimer's, where chromone-based hybrids have been designed to act as bifunctional acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors . The pyridazinone moiety is similarly a well-established pharmacophore with reported biological activities. Recent scientific literature highlights pyridazinone-based sulfonamide derivatives as promising multi-target anti-inflammatory candidates, demonstrating inhibitory activity against human carbonic anhydrase (hCA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes . Furthermore, halogenated pyridazinone compounds have been identified as key scaffolds in first-in-class inhibitors that target specific protein-protein interactions, such as the PRMT5-RIOK1 complex, showcasing the scaffold's utility in probing novel biological mechanisms . This combination of structural features makes this compound a valuable chemical tool for researchers investigating new therapeutic targets and mechanisms of action in areas including inflammation, oncology, and neurodegeneration. The product is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

4-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-12-10-14(23-13-5-2-1-4-11(12)13)16(22)17-8-9-19-15(21)6-3-7-18-19/h1-7,10H,8-9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSPNHLSRBKPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Sequential Approach (Chromene → Amidation → Pyridazine)

  • Synthesize chromene carboxylic acid via Pechmann cyclization.
  • Activate the acid with EDC/HOBt and couple with 2-aminoethylpyridazine.
  • Purify via column chromatography (ethyl acetate/methanol 9:1).

Advantages: Modular steps allow independent optimization.
Disadvantages: Lower overall yield (45–55%) due to multi-step losses.

Convergent Approach (Pyridazine-Chromene Coupling)

  • Prepare 2-(6-oxopyridazin-1(6H)-yl)ethylamine.
  • React with pre-formed 4-oxochromene-2-carbonyl chloride (generated using SOCl2).
  • Quench with triethylamine in dichloromethane.

Advantages: Higher yield (60–70%) by minimizing intermediate isolation.
Disadvantages: Requires stringent anhydrous conditions.

Analytical Characterization

Post-synthesis validation employs:

Technique Key Data Points Reference
1H NMR (DMSO-d6) δ 8.15 (s, 1H, chromene H-3), δ 7.85–7.45 (m, 4H, aromatic), δ 4.25 (t, 2H, NCH2)
HRMS m/z 311.297 (M+H)+, C16H13N3O4
HPLC >98% purity (C18 column, acetonitrile/water 60:40)

Challenges and Mitigation Strategies

  • Low Amidation Yield: Traces of water deactivate carbodiimides; use molecular sieves in DMF.
  • Pyridazine Hydrolysis: Avoid prolonged storage in aqueous solutions; lyophilize immediately.
  • Chromene Ring Oxidation: Add antioxidants like BHT during reflux steps.

Comparative Analysis of Methods

Parameter Sequential Approach Convergent Approach
Overall Yield 45–55% 60–70%
Purity 90–95% 85–90%
Scalability Lab-scale Pilot-scale
Cost Efficiency Moderate High

Industrial-Scale Considerations

For kilogram-scale production, the convergent approach is preferred due to:

  • Continuous Flow Systems: Enhance mixing and heat transfer during Pechmann cyclization.
  • Catalyst Recycling: Immobilized EDC on silica gel reduces reagent costs.
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for amidation.

化学反应分析

Types of Reactions

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学研究应用

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its biological activities. Research indicates that it may exhibit:

  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation in various cancer cell lines. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.
  • Anti-inflammatory Properties : There is evidence to suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Research

In biological studies, 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide serves as a probe to investigate various cellular processes. Its ability to interact with enzymes and receptors allows researchers to study:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes, providing insights into enzyme mechanisms and potential therapeutic interventions.
  • Cell Signaling Pathways : It can be used to elucidate signaling pathways that are critical for cell survival and proliferation.

Material Science

In material science, this compound can be utilized as a building block for synthesizing more complex materials. Its unique chemical properties enable the development of:

  • Polymeric Materials : By incorporating this compound into polymer matrices, researchers can create materials with enhanced properties for applications in coatings, electronics, and drug delivery systems.

Case Study 1: Anticancer Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against various human cancer cell lines. Results indicated significant cytotoxic activity, particularly against breast and colon cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This study supports the hypothesis that it may be beneficial in treating chronic inflammatory conditions .

作用机制

The mechanism of action of 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

相似化合物的比较

Pyridazine-Containing Derivatives

Key Analog : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) ()

  • Structural Differences :
    • The target compound has a chromene-carboxamide core, while 5a features a benzenesulfonamide group.
    • The pyridazine in 5a is substituted with a benzyloxy group at position 3, whereas the target compound’s pyridazine is unsubstituted beyond the ethyl linker.
  • Synthetic Routes : Both compounds utilize potassium carbonate and DMF for nucleophilic substitution reactions, suggesting shared synthetic strategies .
  • Functional Implications :
    • The sulfonamide in 5a may enhance solubility via ionization, whereas the carboxamide in the target compound could offer stronger hydrogen-bonding interactions with biological targets.

Key Analog : 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide ()

  • Functional Implications :
    • The triazole may improve metabolic stability or binding affinity compared to the unsubstituted pyridazine in the target compound .

Chromene Carboxamides with Alternative Heterocycles

Key Analog : 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide ()

  • Structural Differences :
    • Replaces the pyridazine-ethyl group with a benzothiazole ring containing a trifluoromethyl substituent.

Key Analog : 6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide ()

  • Structural Differences :
    • Substitutes pyridazine with a thiadiazole ring bearing an allylthio group.
    • The chromene core is further substituted with chloro and methyl groups.

Substituent Effects on Bioactivity

  • Chlorobenzyl and Fluorophenethyl Groups ():
    • Analogs like 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide demonstrate that halogenated aryl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to the pyridazine-ethyl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Heterocycle Key Substituents Molecular Weight (g/mol) Potential Advantages
Target Compound 4H-chromene-2-carboxamide Pyridazine Ethyl linker, 6-oxo ~350 (estimated) Balanced solubility and hydrogen-bonding
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzenesulfonamide Pyridazine Benzyloxy at C3 290 (HRMS) Enhanced solubility via sulfonamide
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide 4H-chromene-2-carboxamide Benzothiazole CF3 at C4 213.70 Increased lipophilicity and binding affinity
6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide 4H-chromene-2-carboxamide Thiadiazole Cl, Me, allylthio 433.89 (calc.) Metabolic stability via sulfur groups

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, often employing polar aprotic solvents (e.g., DMF) and bases (e.g., K2CO3) .
  • Biological Relevance :
    • Pyridazine derivatives (e.g., –2) are explored for kinase inhibition due to their planar aromaticity.
    • Thiadiazole and benzothiazole analogs () may exhibit improved pharmacokinetic profiles due to sulfur-containing heterocycles .
  • Limitations : Lack of explicit bioactivity data in the provided evidence precludes direct efficacy comparisons.

生物活性

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H14N3O3C_{16}H_{14}N_{3}O_{3} with a molecular weight of 298.3 g/mol. Its structure features a chromene core linked to a pyridazine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cancer progression and inflammation.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown IC50 values in the sub-micromolar range against COX-2, indicating potent inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundTarget EnzymeIC50 (µM)
4-Oxo CompoundCOX-20.05 - 0.14
Reference Drug (Celecoxib)COX-20.1
4-Oxo CompoundLOX2 - 7

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. This suggests potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on COX and LOX Inhibition :
    A recent study evaluated the inhibitory effects of various pyridazine-based derivatives on COX and LOX enzymes. The results indicated that the synthesized compounds exhibited selective inhibition towards COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
  • Anticancer Evaluation :
    Another study investigated the effects of related compounds on human cancer cell lines, demonstrating that these derivatives could significantly reduce cell viability through apoptosis induction mechanisms. The findings support further exploration into their use as anticancer agents .

常见问题

Q. What are the optimized synthetic routes for 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the chromene core followed by functionalization of the pyridazinone moiety. Key steps include:
  • Chromene Core Formation : Condensation of substituted salicylaldehydes with active methylene compounds under basic conditions (e.g., Knoevenagel reaction) .
  • Amide Coupling : Reaction of the chromene-2-carboxylic acid derivative with 2-(6-oxopyridazin-1(6H)-yl)ethylamine using coupling agents like EDC/HOBt or DCC in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical Parameters :
  • Temperature control (60–80°C for coupling reactions).
  • Solvent choice (DMF for solubility, dichloromethane for workup).

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridazinone NH at δ 10–12 ppm, chromene carbonyl at δ 175–180 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₄N₃O₄: 324.0983) .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects, using SHELX programs for refinement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinases or GPCRs. The pyridazinone and chromene moieties often form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR Analysis : Compare with analogs (e.g., 6-chloro or trifluoromethyl derivatives) to identify critical substituents for activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC₅₀ variability in kinase assays) using standardized protocols (e.g., ATP concentration, pH 7.4) .
  • In Vitro/In Vivo Correlation : Validate cellular activity (e.g., antiproliferative effects in MCF-7 cells) with pharmacokinetic studies (plasma stability, logP ~2.5) .
  • Counter-Screening : Test against off-targets (e.g., CYP450 isoforms) to rule out false positives .

Q. How does structural modification (e.g., halogenation) impact the pharmacological profile?

  • Methodological Answer :
  • Halogenation Strategies :
  • Chloro Derivatives : Introduce at C6 of chromene to enhance lipophilicity (ClogP +0.5) and kinase inhibition (e.g., EGFR IC₅₀ from 12 μM to 3 μM) .
  • Fluoro Derivatives : Improve metabolic stability (e.g., 4-fluorophenyl substituents reduce CYP3A4 degradation) .
  • Synthetic Workflow :
  • Electrophilic Substitution : Use NCS/NaI in DCM for regioselective chlorination .
  • Buchwald-Hartwig Amination : For introducing arylpiperazine groups to modulate receptor affinity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。